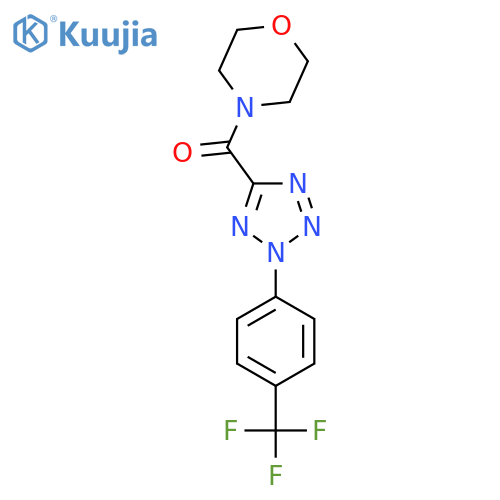Cas no 1396880-93-5 (4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine)

1396880-93-5 structure
商品名:4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine
4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 化学的及び物理的性質
名前と識別子
-
- 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine
- 1396880-93-5
- VU0538956-1
- 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine
- morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- F6237-2783
- morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
- AKOS024541492
-
- インチ: 1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2
- InChIKey: VOCIMQWDXVFHOO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)N1N=NC(C(N2CCOCC2)=O)=N1)(F)F
計算された属性
- せいみつぶんしりょう: 327.09430913g/mol
- どういたいしつりょう: 327.09430913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 422
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6237-2783-2μmol |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-2mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-5mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-1mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-5μmol |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-15mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-50mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-20mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-30mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6237-2783-3mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 3mg |
$63.0 | 2023-09-09 |
4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1396880-93-5 (4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine) 関連製品
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
